molecular formula C40H38F2N8O7 B1244064 Mannich bases

Mannich bases

Cat. No. B1244064
M. Wt: 780.8 g/mol
InChI Key: RREANTFLPGEWEN-MBLPBCRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketonic amines prepared from the condensation of a ketone with formaldehyde and ammonia or a primary or secondary amine. A Mannich base can act as the equivalent of an alpha,beta unsaturated ketone in synthesis or can be reduced to form physiologically active amino alcohols.

Scientific Research Applications

  • Anticancer and Cytotoxic Properties : Mannich bases have shown significant potential in cancer treatment due to their anticancer and cytotoxic properties. Studies indicate that these compounds exhibit antileukemic activity and can be effective against drug-resistant malignant cells. The introduction of a second basic center into Mannich bases has been associated with enhanced antineoplastic properties (Dimmock & Kumar, 1997).

  • Antimicrobial Activities : Mannich bases and their derivatives have demonstrated effectiveness against pathogenic bacteria and fungi. Certain Mannich bases show high antifungal potency, with some even surpassing the efficacy of conventional drugs like amphotericin-B against specific fungal species (Gul et al., 2005).

  • Antimalarial Activity : Mannich bases such as pyronaridine have been explored for their activity against drug-sensitive and chloroquine-resistant malaria parasites. This research has highlighted the potential of Mannich bases in malaria treatment, especially in areas with prevalent drug resistance (Peters & Robinson, 1992).

  • Enzyme Inhibition : Studies have shown that Mannich bases can effectively inhibit enzymes like acetylcholinesterase and carbonic anhydrase. This property makes them candidates for treating conditions like Alzheimer's disease, where enzyme inhibition is a therapeutic strategy (Yamali et al., 2020).

  • Prodrug Applications : Mannich bases have been studied as prodrugs, which are compounds designed to undergo metabolic conversion after administration, releasing the active drug. This property can be utilized to improve the pharmacokinetics of various drugs (Bundgaard & Johansen, 1980).

  • Antiviral Properties : Some Mannich bases have demonstrated activity against HIV, highlighting their potential in the design of new antiviral agents (Pandeya et al., 1999).

  • Anthelmintic Potential : Mannich bases derived from natural compounds have shown efficacy as anthelmintics, suggesting their use in controlling parasitic infections (Bennet-Jenkins & Bryant, 1996).

  • Antifungal Effects : Certain Mannich bases have been effective in limiting the virulence of Candida albicans, a common pathogenic fungus, by inactivating key pathways in the organism (Rajasekharan et al., 2018).

properties

Product Name

Mannich bases

Molecular Formula

C40H38F2N8O7

Molecular Weight

780.8 g/mol

IUPAC Name

7-[4-[[(3Z)-3-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]imino-5-fluoro-2-oxoindol-1-yl]methyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C40H38F2N8O7/c1-55-32-13-21(14-33(56-2)36(32)57-3)12-22-18-44-40(46-37(22)43)45-34-25-15-23(41)4-7-29(25)50(38(34)52)20-47-8-10-48(11-9-47)31-17-30-26(16-28(31)42)35(51)27(39(53)54)19-49(30)24-5-6-24/h4,7,13-19,24H,5-6,8-12,20H2,1-3H3,(H,53,54)(H2,43,44,46)/b45-34-

InChI Key

RREANTFLPGEWEN-MBLPBCRHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)/N=C\3/C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N=C3C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F

synonyms

Bases, Mannich
Mannich Bases

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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